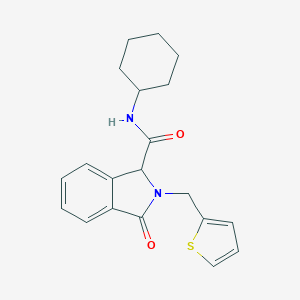![molecular formula C19H15N5O2S B293199 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been investigated. In
Mecanismo De Acción
The mechanism of action of 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone have been investigated in various studies. The compound has been shown to inhibit the growth and proliferation of cancer cells, leading to their death. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone in lab experiments include its potential as an anticancer agent and its anti-inflammatory and antioxidant properties. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further investigation into its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone. These include investigating its potential as a treatment for various other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of the compound in humans, as well as its potential for use in combination with other anticancer agents. Finally, the development of new synthesis methods for the compound may lead to improved yields and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone involves a multi-step process. The initial step involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with thionyl chloride to form 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide. The second step involves the reaction of the resulting compound with 2-amino-5-mercapto-1,3,4-oxadiazole to form the intermediate product. Finally, the intermediate product is reacted with 1-phenylethanone to form the target compound.
Aplicaciones Científicas De Investigación
The chemical compound 2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone has been the subject of scientific research due to its potential applications in various fields. The compound has been investigated for its potential as an anticancer agent, as well as its potential use in the treatment of various other diseases.
Propiedades
Fórmula molecular |
C19H15N5O2S |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-[[5-(5-amino-1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C19H15N5O2S/c20-17-15(11-21-24(17)14-9-5-2-6-10-14)18-22-23-19(26-18)27-12-16(25)13-7-3-1-4-8-13/h1-11H,12,20H2 |
Clave InChI |
RNAMMYCJINEGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate](/img/structure/B293116.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)


![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)
![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)